2-({1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]piperidin-4-yl}methoxy)pyrimidine
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Overview
Description
2-({1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]piperidin-4-yl}methoxy)pyrimidine is a complex organic compound that features a pyrimidine ring substituted with a methoxy group and a piperidine ring linked to a triazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]piperidin-4-yl}methoxy)pyrimidine typically involves multiple steps, starting with the preparation of the triazole and piperidine intermediates. The triazole moiety can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile. The piperidine ring is often prepared via hydrogenation of pyridine derivatives. The final step involves the coupling of the triazole and piperidine intermediates with a pyrimidine derivative under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors for the cyclization and hydrogenation steps, as well as the development of more efficient catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-({1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]piperidin-4-yl}methoxy)pyrimidine can undergo various chemical reactions, including:
Oxidation: The triazole and piperidine rings can be oxidized under strong oxidative conditions, leading to the formation of corresponding N-oxides.
Reduction: The compound can be reduced to remove the methoxy group or to hydrogenate the pyrimidine ring.
Substitution: The methoxy group on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Nucleophilic substitution reactions often require the use of strong bases like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: N-oxides of the triazole and piperidine rings.
Reduction: Reduced forms of the pyrimidine ring or de-methoxylated derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential anticancer properties and as a scaffold for drug development.
Industry: Utilized in the development of new materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 2-({1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]piperidin-4-yl}methoxy)pyrimidine involves its interaction with specific molecular targets. The triazole moiety can coordinate with metal ions, while the piperidine ring can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-1,2,4-triazol-1-yl)terephthalic acid
- Methyl-1H-1,2,4-triazole-3-carboxylate
- 4-(1H-1,2,4-triazol-1-yl)benzoic acid
Uniqueness
Compared to similar compounds, 2-({1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]piperidin-4-yl}methoxy)pyrimidine is unique due to its combination of a triazole moiety with a piperidine ring and a pyrimidine core.
Properties
IUPAC Name |
2-[[1-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]methoxy]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N6O/c1-19-13(17-11-18-19)9-20-7-3-12(4-8-20)10-21-14-15-5-2-6-16-14/h2,5-6,11-12H,3-4,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRDQKYGEYWQVQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC=N1)CN2CCC(CC2)COC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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